3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide
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Overview
Description
3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide has both biochemical and physiological effects. Biochemically, this compound inhibits the activity of COX-2, resulting in reduced prostaglandin production. Physiologically, this compound reduces inflammation and pain, making it a promising therapeutic agent for the treatment of chronic pain and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide in lab experiments is its specificity for COX-2 inhibition. This compound has been shown to have minimal effects on COX-1 activity, which is involved in the production of prostaglandins that are important for maintaining normal physiological functions. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
Future research on 3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide could focus on its potential therapeutic applications for various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, studies could investigate the potential use of this compound in combination with other anti-inflammatory agents to enhance its efficacy. Finally, research could focus on developing more efficient synthesis methods for this compound to improve its availability for further studies.
Synthesis Methods
The synthesis of 3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide involves the reaction between 2-chlorobenzylamine and cyclopropylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound.
Scientific Research Applications
Research on 3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide has primarily focused on its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-13-4-2-1-3-11(13)7-10-8-17(9-10)14(18)16-12-5-6-12/h1-4,10,12H,5-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMXGXMMFDKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CC(C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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